molecular formula C11H7F3N2O3 B13809872 1,3-Dihydro-imidazol-2-one-5-(4-trifluoromethyl)phenyl-4-carboxylic acid

1,3-Dihydro-imidazol-2-one-5-(4-trifluoromethyl)phenyl-4-carboxylic acid

Cat. No.: B13809872
M. Wt: 272.18 g/mol
InChI Key: NSFCXGZBPKYVLC-UHFFFAOYSA-N
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Description

1,3-Dihydro-imidazol-2-one-5-(4-trifluoromethyl)phenyl-4-carboxylic acid is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-imidazol-2-one-5-(4-trifluoromethyl)phenyl-4-carboxylic acid typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-imidazol-2-one-5-(4-trifluoromethyl)phenyl-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,3-Dihydro-imidazol-2-one-5-(4-trifluoromethyl)phenyl-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dihydro-imidazol-2-one-5-(4-trifluoromethyl)phenyl-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-imidazol-2-one-5-(4-trifluoromethyl)phenyl-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This imparts distinct chemical and biological properties that differentiate it from other imidazole derivatives.

Properties

Molecular Formula

C11H7F3N2O3

Molecular Weight

272.18 g/mol

IUPAC Name

2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydroimidazole-4-carboxylic acid

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)6-3-1-5(2-4-6)7-8(9(17)18)16-10(19)15-7/h1-4H,(H,17,18)(H2,15,16,19)

InChI Key

NSFCXGZBPKYVLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NC(=O)N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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